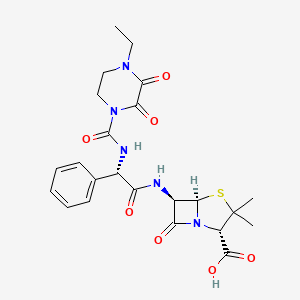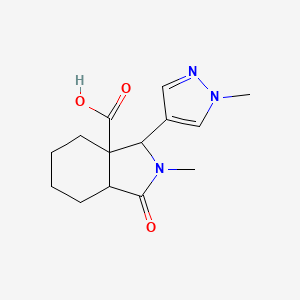
2-Methyl-3-(1-methyl-1h-pyrazol-4-yl)-1-oxooctahydro-3ah-isoindole-3a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by further functionalization to introduce the isoindole and carboxylic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylene diamine (DABCO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclocondensation, bromobenzene derivatives for substitution, and oxidizing agents like hydrogen peroxide for oxidation . The conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Wirkmechanismus
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: These compounds also contain nitrogen heterocycles and have similar applications in medicinal chemistry.
Pyrazoline Derivatives: These are closely related to pyrazoles and share similar biological activities, such as enzyme inhibition and antioxidant properties.
Uniqueness
What sets 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to material science .
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
2-methyl-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c1-16-8-9(7-15-16)11-14(13(19)20)6-4-3-5-10(14)12(18)17(11)2/h7-8,10-11H,3-6H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DVJGPLTTYPTNBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2C3(CCCCC3C(=O)N2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



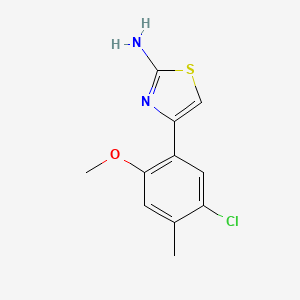
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
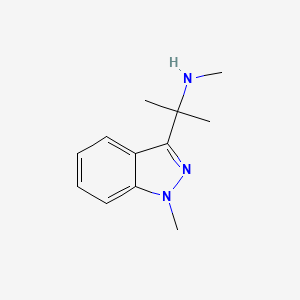
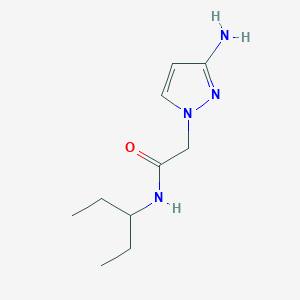


![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
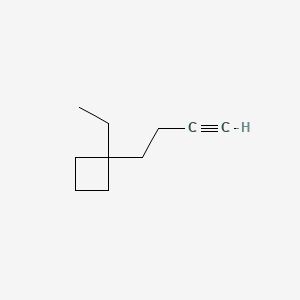

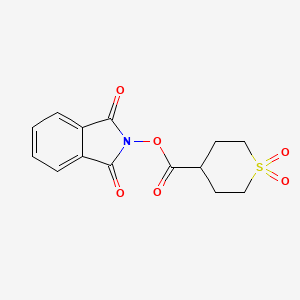
![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
